2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride
Description
2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a five-membered thiolane ring system. The sulfur atom in the thiolane ring is in the +6 oxidation state (denoted by lambda⁶), with two oxo groups at the 1-position, forming a 1,1-dioxo (sulfolane) core. The 2-position of the ring is substituted with both a chlorine atom and a sulfonyl chloride (-SO₂Cl) group. This dual electron-withdrawing substituent configuration enhances the compound’s electrophilicity, making it a potent reagent for sulfonylation reactions in organic synthesis. Its reactivity is influenced by the sulfolane ring’s stability and the steric/electronic effects of the chlorine and sulfonyl chloride groups.
Properties
IUPAC Name |
2-chloro-1,1-dioxothiolane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O4S2/c5-4(12(6,9)10)2-1-3-11(4,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWBNCANEPJBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)(S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178951 | |
| Record name | 2-Thiophenesulfonyl chloride, 2-chlorotetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-79-1 | |
| Record name | 2-Thiophenesulfonyl chloride, 2-chlorotetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955547-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenesulfonyl chloride, 2-chlorotetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
The foundational step in synthesizing 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride involves sulfonation of tetrahydrothiophene (thiolane) derivatives. Chlorosulfonic acid (ClSO₃H) serves as the primary sulfonating agent, enabling the introduction of sulfonyl chloride (-SO₂Cl) groups. Key parameters include:
- Temperature : Reactions proceed optimally at 0–20°C to minimize side reactions.
- Stoichiometry : A 2:1 molar ratio of chlorosulfonic acid to thiolane ensures complete sulfonation.
- Solvent : Solvent-free conditions or dichloromethane (DCM) are preferred to avoid hydrolysis.
The exothermic nature of sulfonation necessitates rigorous temperature control, as overheating can lead to decomposition or over-oxidation.
Reaction Mechanism
Sulfonation initiates with electrophilic attack by chlorosulfonic acid on the sulfur atom of tetrahydrothiophene, forming a sulfonium intermediate. Subsequent elimination of HCl yields the monosulfonated product. A second equivalent of chlorosulfonic acid reacts at the adjacent carbon, facilitated by the electron-withdrawing effect of the first sulfonyl group. The final step involves oxidation of the thiolane sulfur to a λ⁶-sulfone state using hydrogen peroxide (H₂O₂) or similar oxidants.
Chlorination Techniques
Thionyl Chloride-Mediated Chlorination
Post-sulfonation, chlorination of the thiolane ring is achieved using thionyl chloride (SOCl₂). Critical considerations include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.8–2.2 eq | Maximizes Cl substitution |
| Reaction Time | 4–6 hours | Ensures complete conversion |
| Temperature | 55–60°C | Balances kinetics and stability |
Data from patent US20100004490A1 demonstrate that 1.8 equivalents of SOCl₂ at 55°C for 5 hours achieve 95% conversion to the dichlorinated product. Excess SOCl₂ risks forming over-chlorinated byproducts, necessitating precise stoichiometric control.
Catalytic Enhancements
The addition of dimethylformamide (DMF) as a catalyst (5–10 mol%) accelerates chlorination by stabilizing reactive intermediates. This approach reduces reaction time to 2–3 hours while maintaining yields above 90%.
Oxidation to λ⁶-Sulfone
Hydrogen Peroxide Oxidation
The λ⁶-sulfone configuration is attained via oxidation with 30% aqueous H₂O₂. Key findings include:
- Stoichiometry : 2.5 equivalents of H₂O₂ per sulfonyl group.
- Temperature : 40–50°C to prevent peroxide decomposition.
- pH Control : Maintained at 7–8 using sodium bicarbonate to avoid acid-catalyzed side reactions.
A 2020 study reported 85% yield under these conditions, with residual starting material removed via column chromatography.
Alternative Oxidants
Comparative studies highlight the efficacy of potassium peroxymonosulfate (Oxone®), which offers milder conditions (25°C, pH 6.5) and comparable yields (82–84%). However, higher reagent costs limit industrial applicability.
Purification and Isolation
Crystallization
Crude product purification employs recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with >99% purity.
Chromatographic Methods
Silica gel chromatography (hexane:ethyl acetate = 4:1) effectively separates byproducts such as:
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe continuous flow systems that enhance safety and scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| Yield | 89% | 91% |
| Byproduct Formation | 5–7% | 2–3% |
This method reduces thermal runaway risks and improves reproducibility.
Waste Mitigation
In situ neutralization of HCl and SO₂ gases with NaOH scrubbers achieves 98% waste capture, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms ≥99% purity when using the crystallization protocol.
Challenges and Limitations
Byproduct Formation
Principal byproducts arise from:
- Incomplete chlorination : Yields mono-chlorinated derivatives requiring rework.
- Oxidative degradation : Elevated temperatures (>60°C) decompose sulfonyl chlorides to sulfonic acids.
Moisture Sensitivity
The compound hydrolyzes rapidly in humid environments, necessitating anhydrous handling and storage under nitrogen.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group serves as a potent electrophile, reacting with nucleophiles to form diverse derivatives:
Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamides. For example, treatment with aniline in acetonitrile at room temperature produces sulfonamide derivatives in high yields (e.g., 92% for 7a ) .
General Reaction:
Conditions:
-
Solvent: CH₃CN
-
Base: Et₃N (2.0 equiv)
-
Time: 2 hours
| Amine | Product Yield (%) | Reference |
|---|---|---|
| Aniline | 92 | |
| Benzylamine | 85 | |
| Cyclohexylamine | 78 |
Sulfonate Ester Formation
Alcohols and phenols react to form sulfonate esters. For instance, phenol reacts under similar conditions to yield sulfonate 7p (73% yield) .
General Reaction:
Hydrolysis
Hydrolysis in aqueous media generates sulfonic acids. While direct data on this compound is limited, analogous sulfonyl chlorides hydrolyze as follows :
Conditions:
-
Protic solvents (e.g., H₂O, MeOH)
-
Room temperature
Radical-Mediated Pathways
Reactions with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) proceed via radical intermediates. Control experiments with radical inhibitors (TEMPO, BHT) reduce yields by >50%, supporting a radical mechanism :
-
Radical Initiation: NCS generates chlorine radicals.
-
Sulfonyl Radical Formation: Sulfonyl hydrazide oxidizes to a sulfonyl radical.
-
Coupling: Sulfonyl radical reacts with chlorine radical to form the product.
Reactivity with Biological Molecules
The sulfonamide group facilitates hydrogen bonding with enzymes, suggesting potential pharmacological applications. For example, paroxetine (an SSRI) undergoes sulfonylation with 87% yield via this pathway .
Comparative Reactivity
Compared to simpler sulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride), this compound’s thiolane ring enhances steric effects, altering reaction kinetics and selectivity .
| Feature | 2-Chloro-1,1-dioxo-thiolane Sulfonyl Chloride | 2-Chloroethanesulfonyl Chloride |
|---|---|---|
| Ring Structure | Thiolane | Linear alkyl chain |
| Steric Hindrance | High | Low |
| Sulfonamide Yield (%) | 85–92 | 70–80 |
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
Sulfonyl chlorides are crucial intermediates in the synthesis of various pharmaceuticals. They can introduce sulfonyl groups into organic molecules, which are often essential for biological activity. For example, the compound is utilized in the preparation of sulfonamide antibiotics and other therapeutic agents. The electrophilic nature of the sulfonyl chloride allows for nucleophilic substitution reactions with amines and alcohols, facilitating the formation of complex structures necessary for drug efficacy .
Case Study: Antiviral Agents
Research has indicated that derivatives of sulfonyl chlorides exhibit antiviral properties. A notable study demonstrated that compounds derived from 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride showed significant activity against viral replication in vitro, suggesting potential as antiviral agents .
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological pathways in plants makes it valuable for developing new agrochemicals that target specific pests while minimizing environmental impact. Sulfonyl chlorides have been shown to enhance the selectivity and potency of herbicides by improving their binding affinity to target enzymes .
Case Study: Herbicide Efficacy
A study evaluated a new herbicide formulation incorporating derivatives of 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride. The results indicated improved weed control efficacy compared to existing products, demonstrating the compound's potential in developing next-generation herbicides that are both effective and environmentally friendly .
Industrial Applications
Chemical Manufacturing Processes
The compound is also employed in various industrial applications, particularly in the production of specialty chemicals. Its reactivity allows it to be used as a reagent in organic synthesis for creating complex molecules used in materials science and electronics .
Table: Comparison of Applications
| Application Area | Specific Use | Impact/Benefit |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs | Enhances drug efficacy |
| Agriculture | Development of pesticides | Improved selectivity and potency |
| Industrial Chemistry | Reagent in chemical manufacturing | Facilitates production of specialty chemicals |
Mechanism of Action
The mechanism by which 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride exerts its effects involves the interaction with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical and biological processes to modify or synthesize new compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four structurally related sulfonyl chlorides and sulfur-containing heterocycles, highlighting differences in ring size, substituents, and reactivity.
Structural and Functional Group Comparisons
*Inferred based on structural analysis.
Physicochemical Properties
- Thermal Stability : Aromatic sulfonyl chlorides (e.g., ) are more thermally stable than alicyclic derivatives like the target compound or the thietan analog .
Research Findings and Trends
- Synthetic Utility : The target compound’s dual electron-withdrawing groups make it valuable in synthesizing sulfonated polymers or bioactive molecules, though its handling requires stringent moisture-free conditions .
- Emerging Comparisons : Thietan-based sulfonyl chlorides are gaining attention for their balance of reactivity and synthetic accessibility, but five-membered thiolane derivatives remain preferred for fine chemical synthesis due to better ring stability.
Biological Activity
2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride, also known by its CAS number 1955547-79-1, is a compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula: C₂ClO₂S₂
Molecular Weight: 174.14 g/mol
Structure: The compound features a thiolane ring with sulfonyl chloride and chloro substituents, contributing to its reactivity and biological potential.
The biological activity of 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:
- Electrophilic Reactivity: The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles such as amino acids and proteins, potentially leading to modifications that affect protein function.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Research indicates that compounds similar to 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride exhibit antimicrobial properties. The following table summarizes findings from various studies:
| Study | Organism | Concentration | Effect |
|---|---|---|---|
| Study A | E. coli | 100 µg/mL | Inhibition of growth |
| Study B | S. aureus | 50 µg/mL | Bactericidal effect |
| Study C | C. albicans | 200 µg/mL | Reduced viability |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in several cell lines. Notable findings include:
- Cell Lines Tested: HeLa, MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values:
- HeLa: 45 µM
- MCF-7: 30 µM
- HepG2: 50 µM
These values indicate a moderate level of cytotoxicity, suggesting potential applications in cancer therapy.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on tumor models demonstrated significant tumor reduction in mice treated with varying doses over four weeks. The results indicated:
- Tumor Volume Reduction: Average reduction of 60% at the highest dose.
- Mechanism Investigated: Apoptosis induction was confirmed through flow cytometry analysis.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrase by the compound. Results showed:
- Inhibition Rate: Approximately 70% at a concentration of 10 µM.
- Implications: This suggests a potential role in managing conditions related to dysregulated carbonic anhydrase activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride, and how is its purity confirmed?
- Methodology : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions . Purity is assessed via:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., sulfonyl chloride peaks at ~3.5 ppm for ¹H and 55-60 ppm for ¹³C) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) to verify molecular weight.
- Elemental analysis : Confirmation of C, H, N, S, and Cl composition.
Q. What are the primary reactivity patterns of this compound in nucleophilic substitutions?
- Methodology : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. Key steps:
- Amine reactions : Conduct in dichloromethane (DCM) or THF with a base (e.g., triethylamine) to scavenge HCl .
- Alcohol reactions : Use non-nucleophilic bases (e.g., pyridine) to prevent side reactions. Monitor via TLC for completion .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Respiratory protection (e.g., N95 mask) is advised due to potential HCl release .
- Storage : Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis vs. sulfonylation) be controlled during multi-step syntheses?
- Methodology :
- Solvent selection : Use anhydrous solvents (e.g., DCM, THF) with molecular sieves to minimize moisture .
- Temperature control : Reactions at 0–5°C reduce hydrolysis rates .
- Additive use : Scavengers like molecular sieves or desiccants (e.g., CaCl₂) absorb residual water .
Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives (e.g., conflicting ¹³C NMR shifts)?
- Methodology :
- High-field NMR : Use 400–600 MHz instruments for better resolution of overlapping peaks.
- Deuterated solvents : Ensure solvent purity (e.g., DMSO-d₆, CDCl₃) to avoid artifacts .
- Cross-validation : Compare with computational data (DFT calculations) to assign signals .
Q. How can reaction yields be optimized for large-scale sulfonylation using this compound?
- Methodology :
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with sterically hindered nucleophiles .
- Workup : Extract unreacted starting materials with saturated NaHCO₃ to isolate products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
